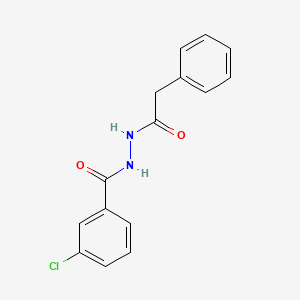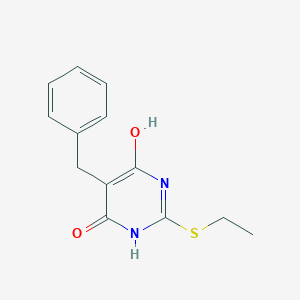![molecular formula C15H13ClN2O2 B5878817 N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as CBMI, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has been studied for its potential applications in various scientific research fields. One of its primary applications is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. This compound has been shown to have anti-inflammatory properties, and it has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
This compound has also been studied for its potential applications in cancer research. It has been shown to have anti-tumor properties, and it has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
Mécanisme D'action
The mechanism of action of N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide in lab experiments is its potential as a drug candidate. This compound has shown promise as a potential treatment for inflammatory diseases and cancer, and it could be further developed as a drug for these indications. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One of the limitations of using this compound in lab experiments is its lack of specificity. This compound has been shown to inhibit the activity of multiple enzymes and proteins, which could lead to off-target effects. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several future directions for research on N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide. One direction is to further investigate its potential as a drug candidate for inflammatory diseases and cancer. This could involve studying its efficacy and toxicity in animal models and eventually in clinical trials.
Another direction is to investigate the mechanism of action of this compound in more detail. This could involve studying its effects on specific enzymes and proteins, as well as its effects on gene expression and cell signaling pathways.
Finally, future research could focus on developing more specific derivatives of this compound that target specific enzymes and proteins involved in inflammation and tumor growth. This could lead to the development of more effective and less toxic drugs for these indications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various fields of scientific research. Its potential applications in medicinal chemistry, cancer research, and other fields make it an interesting compound to study. While there are still many unanswered questions about its mechanism of action and potential side effects, this compound could be a valuable tool for researchers in the future.
Méthodes De Synthèse
The synthesis method for N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide involves the reaction of 3-methylbenzenecarboximidamide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces this compound as a white solid, which can be purified through recrystallization.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-4-2-5-11(8-10)14(17)18-20-15(19)12-6-3-7-13(16)9-12/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGOACGLLJXHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

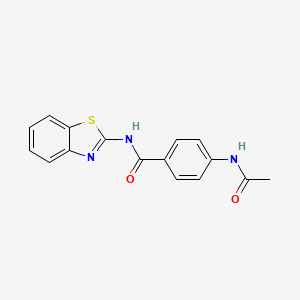
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)

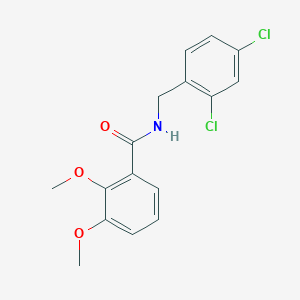
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)
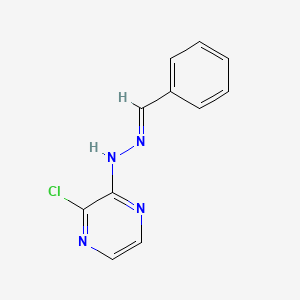
![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)
